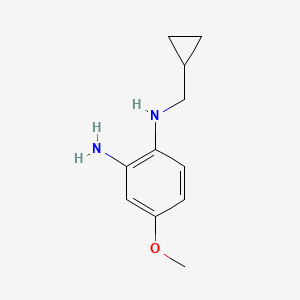

N1-(cyclopropylmethyl)-4-methoxybenzene-1,2-diamine

Description

Properties

IUPAC Name |

1-N-(cyclopropylmethyl)-4-methoxybenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-14-9-4-5-11(10(12)6-9)13-7-8-2-3-8/h4-6,8,13H,2-3,7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYVDPSYYYFFCKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NCC2CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(cyclopropylmethyl)-4-methoxybenzene-1,2-diamine typically involves the following steps:

Formation of the Cyclopropylmethyl Intermediate: This can be achieved through the reaction of cyclopropylmethyl bromide with a suitable nucleophile, such as sodium methoxide, under anhydrous conditions.

Aromatic Substitution: The cyclopropylmethyl intermediate is then reacted with 4-methoxybenzene-1,2-diamine in the presence of a base, such as potassium carbonate, to facilitate the substitution reaction.

Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated purification systems to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N1-(cyclopropylmethyl)-4-methoxybenzene-1,2-diamine can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.

Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agent used.

Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are employed under basic conditions.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Amines or alcohols.

Substitution: Various substituted benzene derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of N1-(cyclopropylmethyl)-4-methoxybenzene-1,2-diamine as an anticancer agent. The compound has been investigated for its ability to inhibit specific mutations associated with various cancers, particularly those involving the epidermal growth factor receptor (EGFR).

- Mechanism of Action : The compound acts as a selective inhibitor for mutated forms of EGFR, which are prevalent in non-small cell lung cancer (NSCLC). For instance, it has shown efficacy against the T790M mutation, a common resistance mutation in patients undergoing EGFR-targeted therapies .

- Clinical Studies : Clinical trials have indicated that compounds similar to this compound can lead to significant tumor regression in patients with EGFR mutations. For example, one study reported a response rate of approximately 60% in patients treated with similar compounds targeting the T790M mutation .

Inhibition of Protein Kinases

The compound has also been studied for its role in inhibiting protein kinases that are involved in cancer progression. It selectively modulates the activity of kinases related to the erbB family, which includes various receptors implicated in tumor growth and metastasis.

- Biochemical Pathways : By inhibiting these kinases, this compound disrupts critical signaling pathways that promote cancer cell survival and proliferation .

Chemical Biology

In addition to its medicinal applications, this compound serves as a valuable tool in chemical biology research.

- Research Utility : The compound is utilized to explore the interactions between small molecules and biological targets. Its structural properties allow researchers to investigate binding affinities and mechanisms of action at the molecular level.

- Case Studies : Studies have demonstrated that derivatives of this compound can be used to probe cellular pathways and identify new therapeutic targets by observing how they affect cell signaling and gene expression .

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

Mechanism of Action

The mechanism by which N1-(cyclopropylmethyl)-4-methoxybenzene-1,2-diamine exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylmethyl group enhances the compound’s binding affinity and specificity, while the methoxy and diamine groups contribute to its overall reactivity and stability. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Substituent Effects on Aromatic Diamines

The following table highlights key structural analogs of N1-(cyclopropylmethyl)-4-methoxybenzene-1,2-diamine, focusing on substituent variations and their implications:

Key Observations:

- Substituent Position and Electronic Effects : The position of the methoxy group (para vs. meta) significantly alters the electronic environment of the aromatic ring, as seen in compounds 3ab (4-OCH3) and 3ac (3-OCH3). The para-substituted analogs exhibit upfield shifts in 1H NMR due to resonance effects .

- Electron-withdrawing groups (e.g., NO2 in ) decrease electron density at the aromatic ring, affecting nucleophilic substitution rates .

- Synthetic Yields : Yields for N1-substituted diamines vary widely (65–96%), with higher yields observed for electron-deficient aryl substituents (e.g., 90% for 3ae with a nitro group) .

Spectroscopic and Structural Analysis

NMR Trends :

- Cyclopropylmethyl Group : While specific data for this compound is unavailable, analogous compounds (e.g., ) show cyclopropyl protons resonating at δ 0.5–1.5 ppm. The methoxy group typically appears as a singlet near δ 3.7–3.8 ppm .

- Aromatic Protons : In 4-methoxy-substituted diamines, protons ortho to the methoxy group resonate downfield (δ 6.7–7.2 ppm) due to deshielding effects .

Mass Spectrometry : HRMS data for complex analogs (e.g., ) confirm molecular formulas with precision (e.g., observed m/z 585.3127 vs. calculated 585.3149) .

Biological Activity

N1-(Cyclopropylmethyl)-4-methoxybenzene-1,2-diamine is an organic compound that has garnered attention due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial properties, interaction with biological targets, and comparisons with structurally related compounds.

Structural Overview

The molecular formula of this compound is C11H14N2O. Its structure includes:

- A cyclopropylmethyl group

- A 4-methoxybenzene ring

- Two amine groups located at the 1 and 2 positions of the benzene ring

This configuration is significant for its potential interactions in biological systems and contributes to its reactivity in various chemical environments.

Interaction with Biological Targets

The compound's dual amine groups may facilitate interactions with various biological targets, enhancing its pharmacological profile. Studies have suggested that compounds with similar structural motifs often exhibit significant biological activity due to their ability to form hydrogen bonds and engage in ionic interactions with biological macromolecules.

Comparative Analysis

To better understand the potential of this compound, it is useful to compare it with other related compounds. The following table summarizes key features of similar compounds:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 4-Methoxybenzene | Aromatic ring with methoxy group | Common precursor in organic synthesis |

| Cyclopropylamine | Cyclopropyl group attached to amine | Basic structure for various derivatives |

| 1,2-Diaminobenzene | Two amines on benzene | Lacks methoxy group; primarily used in dye synthesis |

| N1-(Cyclobutylmethyl)-4-methoxybenzene-1,2-diamine | Similar structure but different ring size | Potentially different biological activity due to ring strain |

This compound stands out due to its unique combination of a cyclopropyl group and dual amines on a methoxysubstituted benzene ring. This combination may enhance its reactivity and biological profile compared to similar compounds.

Case Studies and Research Findings

While specific case studies focusing solely on this compound are sparse, related research on compounds with similar structures provides insights into potential therapeutic applications. For example, studies on cyclopropyl-containing compounds have highlighted their roles as analgesics and their effectiveness in modulating neurotransmitter systems .

Additionally, the exploration of structural analogs suggests that modifications in the cyclopropyl or amine groups can lead to variations in biological activity. Such findings underscore the importance of further research into the pharmacodynamics and pharmacokinetics of this compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N1-(cyclopropylmethyl)-4-methoxybenzene-1,2-diamine, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution of 4-methoxy-1,2-diaminobenzene with cyclopropylmethyl halides (e.g., bromide or chloride) under inert conditions. Optimization of purity involves column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures . For intermediates like cyclopropylmethylamine, ensure stoichiometric control to minimize byproducts such as dialkylated derivatives. Purity validation via HPLC (C18 column, acetonitrile/water + 0.1% TFA) is critical .

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

- Methodological Answer : Use -NMR (DMSO-d6, 400 MHz) to identify key signals:

- Aromatic protons (δ 6.5–7.0 ppm, meta-coupling due to methoxy group).

- Cyclopropylmethyl protons (δ 0.5–1.2 ppm for cyclopropane CH2 and CH).

- Methoxy group (δ ~3.7 ppm).

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H] at m/z 221.1294 for CHNO). IR spectroscopy can validate N-H stretches (~3350 cm) and aromatic C=C bonds (~1600 cm) .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Use fume hoods and PPE (nitrile gloves, lab coat) due to potential respiratory and dermal irritation. Store in airtight containers under nitrogen to prevent oxidation. Spills should be neutralized with 5% acetic acid and disposed of as hazardous waste. Toxicity screening (e.g., Ames test) is recommended for intermediates to assess mutagenicity .

Advanced Research Questions

Q. How can computational methods predict the reactivity and electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. Solvent effects (e.g., ethanol) can be modeled using the PCM framework. Molecular docking (AutoDock Vina) against biological targets (e.g., kinase enzymes) identifies potential binding affinities. Validate computational results with experimental UV-Vis spectra (λmax ~280 nm for aromatic systems) .

Q. What strategies resolve contradictions in NMR data when characterizing substituted benzene-1,2-diamines?

- Methodological Answer : Contradictions in splitting patterns (e.g., para vs. meta substitution) can arise from solvent effects or impurities. Use - COSY and HSQC to confirm coupling networks. For ambiguous signals, synthesize a deuterated analog (e.g., CD3O-substituted) to simplify spectra. Cross-reference with X-ray crystallography (if crystals are obtainable) for definitive structural assignments .

Q. How does the cyclopropylmethyl group influence the compound’s stability under oxidative conditions?

- Methodological Answer : The cyclopropane ring’s strain increases susceptibility to ring-opening oxidation. Accelerated stability studies (40°C/75% RH) with LC-MS monitoring detect degradation products like cyclopropane carboxylic acid derivatives. Antioxidants (e.g., BHT at 0.1% w/w) or storage under argon can mitigate decomposition. Compare with analogs (e.g., ethyl or isopropyl substituents) to quantify substituent effects .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

- Methodological Answer : Screen against kinase enzymes (e.g., JNK or p38 MAPK) using fluorescence-based ADP-Glo™ assays. Cytotoxicity can be assessed via MTT assays on HEK-293 cells. For antimicrobial potential, use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. IC50 values should be validated with dose-response curves .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.